REACTION_CXSMILES
|
NC1C=C(CC2CC3CCN2CC3)C=CC=1.[N+:17]([C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=O)([O-:19])=[O:18].[N:28]12[CH2:35][CH2:34][CH:31]([CH2:32][CH2:33]1)[C:30](=[O:36])[CH2:29]2.[OH-].[K+]>C(O)C>[N+:17]([C:20]1[CH:21]=[C:22]([CH:23]=[C:29]2[C:30](=[O:36])[CH:31]3[CH2:34][CH2:35][N:28]2[CH2:33][CH2:32]3)[CH:25]=[CH:26][CH:27]=1)([O-:19])=[O:18] |f:3.4|
|
Name
|
2-[(3-aminophenyl)methyl]-1-azabicyclo[2.2.2]octane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)CC1N2CCC(C1)CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in an aldol reaction
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C=C1N2CCC(C1=O)CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |